1-Butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-Butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the Fluorine Atom: This step often involves electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Pyrrolidine Substitution: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
1-Butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-butyl-3-[(2,5-dimethylphenyl)sulfonyl]-6-chloro-7-pyrrolidin-1-ylquinolin-4(1H)-one: Similar structure but with a chlorine atom instead of fluorine.
1-butyl-3-[(2,5-dimethylphenyl)sulfonyl]-6-methyl-7-pyrrolidin-1-ylquinolin-4(1H)-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-Butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
1-butyl-3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-4-5-10-28-16-24(32(30,31)23-13-17(2)8-9-18(23)3)25(29)19-14-20(26)22(15-21(19)28)27-11-6-7-12-27/h8-9,13-16H,4-7,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBPJWHVJFQDGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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